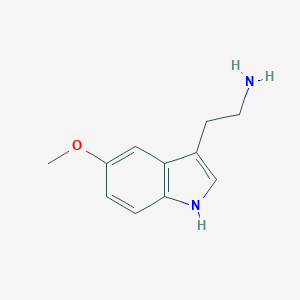

5-メトキシトリプタミン

概要

説明

科学的研究の応用

Mexamine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various tryptamine derivatives.

Biology: Studied for its role in the regulation of circadian rhythms and its interaction with serotonin receptors.

Medicine: Investigated for its potential therapeutic effects in treating mood disorders and sleep-related issues.

Industry: Used in the production of pharmaceuticals and as a research chemical in various biochemical studies

作用機序

メクサミンは、5-HT1、5-HT2、5-HT4、5-HT6、および5-HT7を含む複数のセロトニン受容体に完全アゴニストとして作用することで、その効果を発揮します . メクサミンは、これらの受容体における生理的活性を刺激することによって、セロトニンの効果を模倣します。 この相互作用は、気分調節、睡眠、概日リズムなど、さまざまな生物学的プロセスに影響を与えます .

生化学分析

Biochemical Properties

5-Methoxytryptamine acts as a full agonist at the 5-HT1, 5-HT2, 5-HT4, 5-HT6, and 5-HT7 receptors . It has no affinity for the 5-HT3 receptor and its affinity for the 5-HT1E receptor is very weak in comparison to the other 5-HT1 receptors .

Cellular Effects

5-Methoxytryptamine has been shown to influence cell function through its interactions with various serotonin receptors. For instance, it has been found to induce hyperglycemia in rats, an effect that involves the peripheral 5-HT2A receptor . It also has been shown to affect the contractile response in rat stomach fundus strips .

Molecular Mechanism

The molecular mechanism of 5-Methoxytryptamine primarily involves its interactions with various serotonin receptors. As a full agonist at several 5-HT receptors, it can activate these receptors and trigger downstream signaling pathways .

Temporal Effects in Laboratory Settings

It has been suggested that 5-Methoxytryptamine’s therapeutic mechanism may be partly mediated by evoking temporary epileptiform activity .

Dosage Effects in Animal Models

The effects of 5-Methoxytryptamine at different dosages in animal models have not been extensively studied. It is known that 5-Methoxytryptamine can induce seizures or seizure-like behavior in laboratory research with animals .

Metabolic Pathways

5-Methoxytryptamine is biosynthesized via the deacetylation of melatonin in the pineal gland . It is also suggested that 5-methoxytryptamine can be converted into melatonin under stress, indicating that plant cells have greater potential for metabolic adaptation than animal cells do .

Subcellular Localization

It is known that 5-Methoxytryptamine is synthesized in the pineal gland , suggesting that it may be localized in this gland in the body.

準備方法

メクサミンは、メラトニンの脱アセチル化によって合成することができます。 このプロセスは、N-アセチルセロトニンを、50℃を超えない温度で、メチル化剤を過剰量添加した水性アルコールアルカリ溶液中で反応させることを伴います . 別の方法としては、メラトニンを、水不溶性アルコールを含む熱アルカリ溶液中で脱アセチル化し、その後、アルコール相を塩酸で酸性化する手法があります .

化学反応の分析

メクサミンは、次のようなさまざまな化学反応を起こします。

酸化: メクサミンは酸化されて、5-メトキシインドール-3-アセトアルデヒドを生成します。

還元: メクサミンの還元により、5-メトキシトリプトフォールが生成されます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。 これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

メクサミンは、いくつかの科学研究に応用されています。

化学: さまざまなトリプタミン誘導体の合成における前駆体として使用されます。

生物学: 概日リズムの調節における役割と、セロトニン受容体との相互作用について研究されています。

医学: 気分障害や睡眠関連の問題の治療における潜在的な治療効果について調査されています。

類似化合物との比較

メクサミンは、以下のような他のトリプタミン誘導体と類似しています。

セロトニン: 両方の化合物はセロトニン受容体と相互作用しますが、メクサミンは特定のサブタイプに対してより高い親和性を示します。

メラトニン: メクサミンはメラトニンの脱アセチル化形態であり、概日リズムの調節に類似の機能を共有しています。

5-ヒドロキシトリプタミン:

メクサミンのユニークさは、特定の受容体親和性プロファイルと、メラトニンの代謝産物として体内での自然発生にあることにあります .

生物活性

5-Methoxytryptamine (5-MT) is a naturally occurring compound in the tryptamine family, recognized for its significant biological activities. This article explores the pharmacological properties, therapeutic potential, and molecular mechanisms of 5-MT, drawing from diverse research sources.

Chemical Structure and Metabolism

5-MT is a derivative of tryptamine, characterized by the presence of a methoxy group at the fifth position of the indole ring. This structural modification plays a crucial role in its biological activity. In humans, 5-MT is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, which converts it into serotonin (5-hydroxytryptamine) at a high turnover rate . This conversion is significant as serotonin is a key neurotransmitter involved in mood regulation, anxiety, and other neurophysiological functions.

1. Serotonergic Activity

5-MT exhibits serotonergic activity by acting as a substrate for serotonin synthesis. Its metabolism to serotonin suggests that it may influence various physiological processes, including mood and behavior .

2. Receptor Interactions

Research indicates that 5-MT interacts with multiple serotonin receptors, notably 5-HT1A and 5-HT2A. These interactions are essential for its anxiolytic and antidepressant-like effects. A study highlighted the structure-activity relationship (SAR) of 5-MT analogs at these receptors, revealing that specific modifications can enhance selectivity and potency .

Case Studies and Clinical Findings

Recent studies have explored the therapeutic potential of 5-MT in treating psychiatric disorders:

- A longitudinal case study involving a 23-year-old female with chronic PTSD demonstrated that vaporized bufotoxin containing approximately 10–15 mg of 5-MeO-DMT (a related compound) led to significant improvements in PTSD symptoms. The subject reported enhanced mood and reduced hopelessness following treatment .

- Another study examined the effects of 5-MT on reproductive health in male Syrian hamsters, suggesting potential roles in sexual behavior modulation .

Signal Transduction Pathways

The pharmacological effects of 5-MT are mediated through various signaling pathways:

- G Protein-Coupled Receptors (GPCRs) : Activation of 5-HT receptors leads to downstream signaling cascades involving phospholipase C (PLC), which can influence neuronal excitability and neurotransmitter release .

- Neuroinflammation : Research indicates that 5-MT may have anti-inflammatory properties by modulating cytokine release in immune cells, which could be beneficial in neurodegenerative conditions .

Comparative Efficacy

| Compound | Target Receptor | Therapeutic Effects | Study Reference |

|---|---|---|---|

| 5-Methoxytryptamine | 5-HT1A | Anxiolytic, Antidepressant | |

| 5-MeO-DMT | 5-HT2A | PTSD treatment | |

| Bufotenin | Various | Anti-inflammatory |

Safety and Side Effects

While studies indicate that 5-MT is generally well-tolerated, some adverse effects have been reported. In the case study mentioned earlier, subjects experienced acute nausea and overwhelming subjective effects during treatment. Monitoring vital signs during administration was crucial to ensure safety .

特性

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTEJPPKMYBDEMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Record name | 5-methoxytryptamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/5-methoxytryptamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209638 | |

| Record name | 5-Methoxy-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

608-07-1 | |

| Record name | 5-Methoxytryptamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxytryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHOXYTRYPTAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-methoxyindol-3-yl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHOXYTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

121.5 °C | |

| Record name | 5-Methoxytryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。